molecular formula C7H4ClIN2 B13931367 6-Chloro-3-iodopyrazolo[1,5-a]pyridine

6-Chloro-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B13931367
M. Wt: 278.48 g/mol
InChI Key: DITWXCMQGWNUGO-UHFFFAOYSA-N
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Description

6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine typically involves the halogenation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete halogenation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodopyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

6-Chloro-3-iodopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodopyrazolo[1,5-a]pyridine
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

Uniqueness

6-Chloro-3-iodopyrazolo[1,5-a]pyridine is unique due to the specific positioning of the chlorine and iodine atoms on the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

6-chloro-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H

InChI Key

DITWXCMQGWNUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1Cl)I

Origin of Product

United States

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